2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
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Overview
Description
2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a useful research compound. Its molecular formula is C20H19NO6 and its molecular weight is 369.373. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Application
In the realm of synthetic chemistry and pharmaceuticals, compounds similar to 2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide have been synthesized and studied for potential medical applications. For instance, a study outlined the design and synthesis of thiazolidin-4-ones based on related chemical structures. These compounds have been screened for their antibacterial activity against various bacteria, highlighting their potential as pharmaceutical agents (Čačić et al., 2009).
Anticancer Research
Coumarin derivatives, closely related to the compound , have been synthesized and evaluated for antitumor activity against human cancer cell lines. Some of these compounds exhibited better inhibitory activity against tumor cells than established treatments like 5-fluorouracil, suggesting a promising avenue for cancer treatment research (Shi et al., 2020).
Antioxidant Properties
Research into the antioxidant activity of new coumarin derivatives, which are structurally similar to this compound, has shown promising results. These compounds have been compared with ascorbic acid, a known antioxidant, demonstrating the potential for these compounds in oxidative stress-related applications (Kadhum et al., 2011).
Crystal Structure Analysis
The study of the crystal structure of compounds closely related to this compound has been conducted to better understand their molecular composition and potential applications. This research, utilizing X-ray crystallography, contributes to the broader understanding of such compounds' physical and chemical properties (Penkova et al., 2010).
Antiangiogenic Properties
KR-31831, a compound with structural similarities to the specified compound, has shown antiangiogenic properties. Its metabolism in rats was investigated using liquid chromatography-electrospray mass spectrometry, which is crucial for understanding its pharmacokinetics and potential therapeutic applications (Kim et al., 2005).
Mechanism of Action
Target of Action
Compounds with similar structures are often involved in reactions with transition metals, suggesting that this compound may interact with metalloproteins or other metal-containing biological targets .
Mode of Action
Based on its structural similarity to other compounds, it may undergo reactions such as suzuki–miyaura (sm) cross-coupling . This reaction involves the formation of carbon-carbon bonds via a palladium-catalyzed process, which could potentially alter the structure or function of its biological targets.
Biochemical Pathways
The compound may be involved in biochemical pathways related to the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, suggesting that the compound could potentially interfere with or modulate various biochemical pathways in the cell.
Pharmacokinetics
The compound’s molecular weight, which is a key factor influencing its pharmacokinetic properties, is reported to be 2102265 .
Result of Action
Based on its potential involvement in suzuki–miyaura cross-coupling reactions , it could potentially alter the structure or function of its biological targets, leading to various downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s reactivity and its interactions with its targets. For example, the Suzuki–Miyaura cross-coupling reaction, which the compound may be involved in, is known to be influenced by various environmental factors .
Properties
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-11-14-6-4-13(26-10-18(21)22)9-17(14)27-20(23)19(11)15-8-12(24-2)5-7-16(15)25-3/h4-9H,10H2,1-3H3,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZWFAHVFVGDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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